

Application Note: Quantification of Ethylmalonic Acid in Urine using Isotope Dilution Mass Spectrometry

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Compound of Interest

Compound Name: Ethylmalonic acid-d3

Cat. No.: B1433853

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Introduction

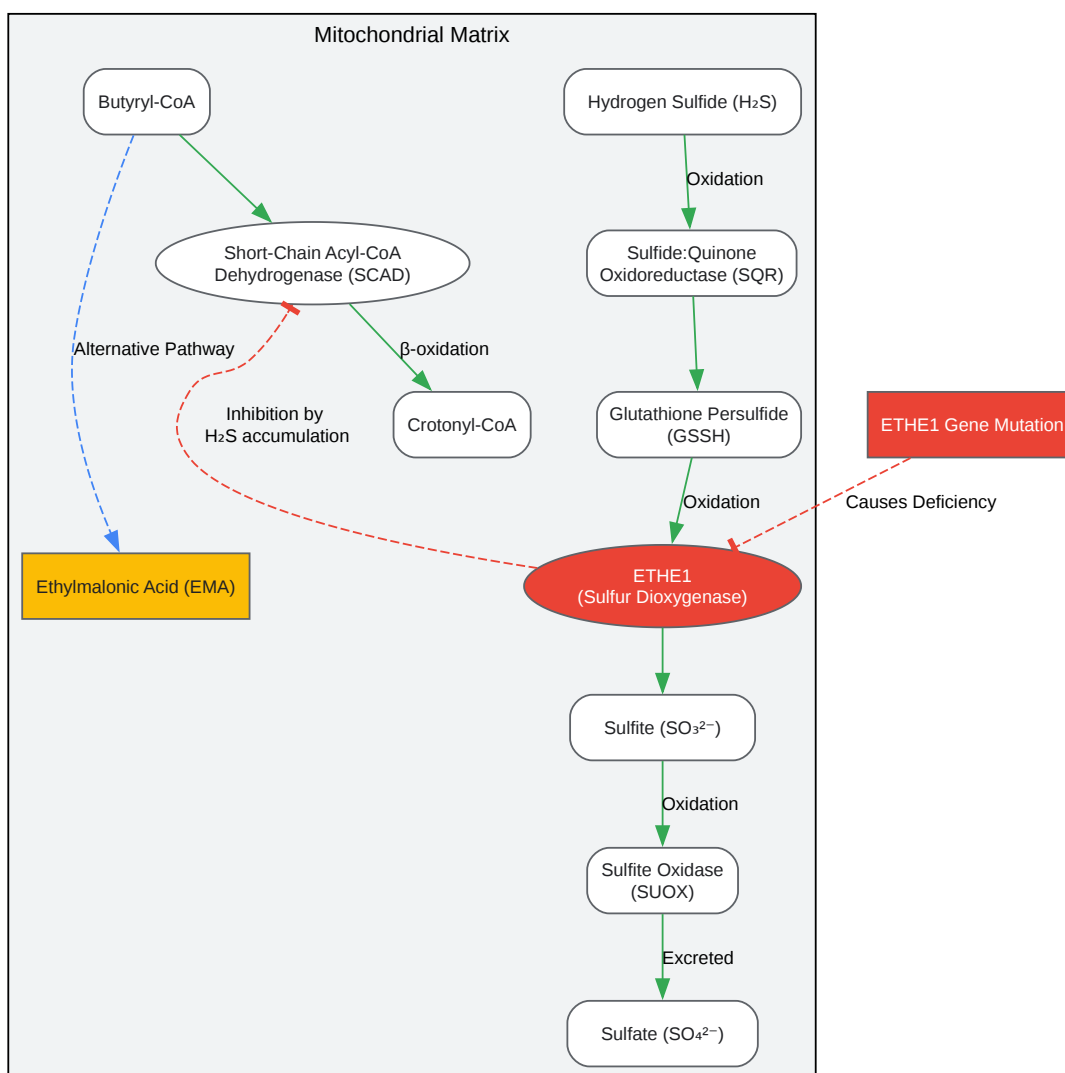
Ethylmalonic acid (EMA) is a dicarboxylic acid that is typically present at low levels in human urine. Elevated concentrations of EMA are a key biomarker for certain inborn errors of metabolism, most notably Ethylmalonic Encephalopathy (EE). EE is a rare, severe, autosomal recessive disorder caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.^{[1][2]} This enzyme is crucial for the detoxification of hydrogen sulfide (H₂S).^{[1][2]} Its deficiency leads to the accumulation of H₂S, which in turn is thought to inhibit short-chain acyl-CoA dehydrogenase (SCAD), resulting in the accumulation and subsequent urinary excretion of ethylmalonic acid. This application note provides detailed protocols for the sensitive and specific quantification of ethylmalonic acid in urine using stable isotope dilution mass spectrometry, employing both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Ethylmalonic Acid Accumulation in ETHE1 Deficiency

Mutations in the ETHE1 gene lead to a deficiency of the mitochondrial sulfur dioxygenase enzyme. This enzyme is a key component of the hydrogen sulfide oxidation pathway. Its impairment causes an accumulation of hydrogen sulfide, which is toxic at high concentrations

and can inhibit other mitochondrial enzymes, including short-chain acyl-CoA dehydrogenase (SCAD). The inhibition of SCAD disrupts the beta-oxidation of short-chain fatty acids, leading to a buildup of butyryl-CoA, which is then alternatively metabolized to ethylmalonic acid.

Hydrogen Sulfide Catabolism and Pathogenesis of Ethylmalonic Aciduria in ETHE1 Deficiency

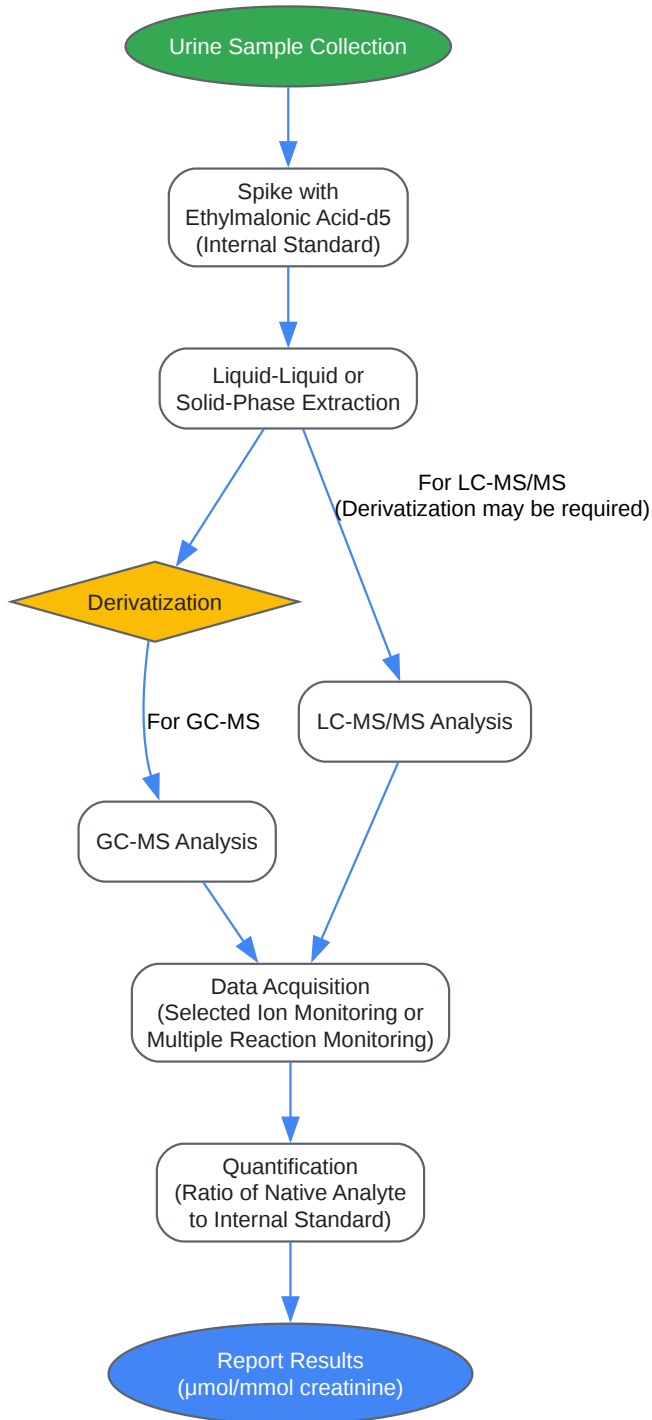
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Caption: Metabolic pathway of H₂S catabolism and EMA accumulation in ETHE1 deficiency.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The general workflow for the quantification of ethylmalonic acid in urine by isotope dilution mass spectrometry involves sample preparation, including the addition of a stable isotope-labeled internal standard, followed by either GC-MS or LC-MS/MS analysis.

Workflow for Urinary Ethylmalonic Acid Quantification



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Caption: General experimental workflow for EMA quantification in urine.

Materials and Reagents

- Ethylmalonic acid ($\geq 98\%$ purity)
- Ethylmalonic acid-d5 (or d3) stable isotope-labeled internal standard (IS)[3][4]
- Creatinine standard
- Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Ethyl acetate
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- n-Butanol
- Acetyl chloride
- Sodium sulfate (anhydrous)
- Deionized water
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)

Protocol 1: Quantification of Ethylmalonic Acid by GC-MS

This protocol describes the quantification of ethylmalonic acid in urine using gas chromatography-mass spectrometry following liquid-liquid extraction and derivatization.

1. Sample Preparation and Extraction

- Thaw frozen urine samples to room temperature and vortex for 15 seconds.
- Transfer a 1 mL aliquot of urine to a glass screw-cap tube.
- Add 50 μ L of a 1 mg/mL solution of ethylmalonic acid-d5 in methanol as the internal standard.
- Add 100 μ L of 5 M HCl to acidify the sample.
- Add 500 mg of sodium chloride and vortex to dissolve.
- Add 3 mL of ethyl acetate, cap the tube, and vortex for 1 minute.
- Centrifuge at 2000 x g for 5 minutes to separate the phases.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
- Repeat the extraction (steps 6-8) with another 3 mL of ethyl acetate and combine the organic layers.
- Dry the pooled organic extract over anhydrous sodium sulfate.
- Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

- To the dried extract, add 50 μ L of pyridine and 100 μ L of BSTFA with 1% TMCS.
- Cap the tube tightly and heat at 70°C for 30 minutes.
- Cool to room temperature before analysis.

3. GC-MS Analysis

- Gas Chromatograph: Agilent 7890B or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent
- Injection Volume: 1 μ L (splitless mode)
- Inlet Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp to 200°C at 10°C/minute
 - Ramp to 300°C at 25°C/minute, hold for 5 minutes
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Mass Spectrometer: Agilent 5977B or equivalent
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ethylmalonic acid bis(trimethylsilyl) ester: m/z 261, 247, 173[5][6][7]
 - Ethylmalonic acid-d5 bis(trimethylsilyl) ester: m/z 266, 252, 178 (theoretical)
- Data Analysis: Quantify using the peak area ratio of the characteristic ion for native ethylmalonic acid to the corresponding ion for the d5-labeled internal standard. Normalize the final concentration to the urinary creatinine concentration.

Protocol 2: Quantification of Ethylmalonic Acid by LC-MS/MS

This protocol outlines the quantification of ethylmalonic acid in urine using liquid chromatography-tandem mass spectrometry, which may offer higher throughput and sensitivity.

1. Sample Preparation and Derivatization

- Thaw frozen urine samples to room temperature and vortex for 15 seconds.
- Transfer a 100 μ L aliquot of urine to a microcentrifuge tube.
- Add 10 μ L of a 100 μ g/mL solution of ethylmalonic acid-d5 in methanol as the internal standard.
- Add 400 μ L of acidified n-butanol (prepared by adding 1 part acetyl chloride to 9 parts n-butanol) for derivatization to butyl esters.
- Cap the tube, vortex, and heat at 65°C for 20 minutes.
- Cool to room temperature and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- Vortex and centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis

- Liquid Chromatograph: Agilent 1290 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
 - 0-1 min: 5% B
 - 1-5 min: 5-95% B

- 5-6 min: 95% B
- 6-6.1 min: 95-5% B
- 6.1-8 min: 5% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)
- Ionization Mode: Electrospray Ionization (ESI), negative mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - Ethylmalonic acid di-butyl ester: Precursor ion (Q1): m/z 243.2, Product ion (Q3): m/z 187.1 (loss of butene) (theoretical, requires optimization)
 - Ethylmalonic acid-d5 di-butyl ester: Precursor ion (Q1): m/z 248.2, Product ion (Q3): m/z 192.1 (theoretical, requires optimization)
- Data Analysis: Quantify using the peak area ratio of the MRM transition for native ethylmalonic acid to that of the d5-labeled internal standard. Normalize the final concentration to the urinary creatinine concentration.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of dicarboxylic acids in urine using isotope dilution mass spectrometry. While specific data for ethylmalonic acid is limited in the literature, the values for the closely related methylmalonic acid provide a strong indication of expected performance.

Parameter	GC-MS (Methylmalonic Acid)	LC-MS/MS (Methylmalonic Acid)	Reference
Linearity Range	0.026 - 200 µmol/L	0.5 - 16.6 µmol/L	[8][9]
Limit of Detection (LOD)	~0.03 mmol/mol creatinine	~15 nmol/L	[10]
Limit of Quantification (LOQ)	Not specified	33 nmol/L	
Intra-day Precision (%CV)	2.6% - 4.7%	1.3% - 3.4%	[8][9]
Inter-day Precision (%CV)	4.6% - 7.9%	3.8% - 8.5%	[8][9]
Accuracy (% Recovery)	Not specified	94.8% - 96.9%	[9]

Conclusion

The described GC-MS and LC-MS/MS methods provide robust, sensitive, and specific approaches for the quantification of ethylmalonic acid in urine. The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response, ensuring high accuracy and precision. These methods are essential tools for the diagnosis and monitoring of patients with ethylmalonic encephalopathy and other metabolic disorders characterized by elevated ethylmalonic acid excretion. The choice between GC-MS and LC-MS/MS will depend on the specific laboratory's instrumentation, throughput requirements, and desired sensitivity.

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